molecular formula C10H8F4O3 B6293406 2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde CAS No. 2379322-61-7

2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde

Cat. No. B6293406
CAS RN: 2379322-61-7
M. Wt: 252.16 g/mol
InChI Key: VMMNETMBNNSING-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde (FMTB) is an organic compound belonging to the family of fluoro-aromatic compounds. It is a colorless crystalline solid with a melting point of 75-76 °C and a boiling point of 155-156 °C. FMTB is widely used in organic synthesis and has many potential applications in the fields of pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde is an organic compound with a trifluoromethyl group attached to the benzene ring. The trifluoromethyl group is highly electron-withdrawing, making the benzene ring electron-deficient. This electron-deficient nature of the benzene ring makes it highly reactive and allows it to easily react with other molecules, such as nucleophiles and electrophiles.
Biochemical and Physiological Effects
2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde is not known to have any direct biochemical or physiological effects. However, due to its highly reactive nature, it can react with other molecules in the body and may have indirect effects on biochemical and physiological processes. For example, 2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde can react with proteins and may affect their structure and function.

Advantages and Limitations for Lab Experiments

2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde is a useful reagent for organic synthesis and has many potential applications in the fields of pharmaceuticals, agrochemicals, and materials science. It is a highly reactive compound, which makes it useful for the synthesis of a variety of compounds. However, it is also highly toxic and should be handled with caution.

Future Directions

2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde has many potential applications in scientific research and can be used in the synthesis of a variety of compounds. Some potential future directions for research with 2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde include:
• Synthesis of new fluoroaromatic compounds for use in medicinal chemistry and materials science.
• Investigation of the reactivity of 2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde with other molecules, such as proteins, and the potential effects on biochemical and physiological processes.
• Development of new methods for the synthesis of 2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde and the exploration of new applications for the compound.
• Investigation of the potential toxicity of 2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde and the development of methods for its safe handling.
• Exploration of the potential use of 2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde in the synthesis of polymers and other materials.
• Investigation of the potential use of 2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde in the synthesis of agrochemicals.

Synthesis Methods

2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde can be synthesized through a variety of methods, including reaction of 4-trifluoromethylbenzaldehyde with 2-chloro-3-methoxymethoxypropane in the presence of a base, such as potassium carbonate. Other methods include the reaction of 4-trifluoromethylbenzaldehyde with 2-chloro-3-methoxymethoxypropane in the presence of a Lewis acid, such as boron trifluoride, or the reaction of 4-trifluoromethylbenzaldehyde with 2-chloro-3-methoxymethoxypropane in the presence of a strong acid, such as sulfuric acid.

Scientific Research Applications

2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde has been widely used in scientific research in many fields, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, 2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde can be used as a starting material for the synthesis of various fluoroaromatic compounds, such as fluoro-benzothiazoles and fluoro-benzothiazines. In medicinal chemistry, 2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde has been used as a starting material for the synthesis of various drug candidates, such as fluoro-benzimidazoles and fluoro-benzodiazepines. In materials science, 2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde has been used as a starting material for the synthesis of various polymers, such as poly(2-fluoro-3-methoxymethoxy-4-trifluoromethylbenzaldehyde).

properties

IUPAC Name

2-fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O3/c1-16-5-17-9-7(10(12,13)14)3-2-6(4-15)8(9)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMNETMBNNSING-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC(=C1F)C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde

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